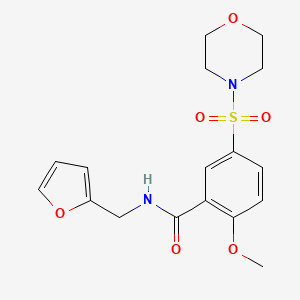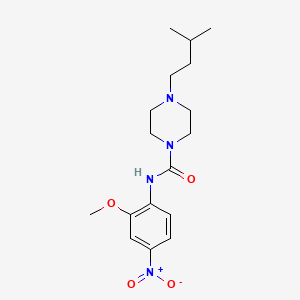
N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as SB-3CT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mécanisme D'action
N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide works by binding to the active site of MMPs, preventing them from cleaving extracellular matrix proteins. This leads to a decrease in tissue remodeling and inflammation, which can be beneficial in a variety of disease states. The binding of this compound to MMPs is reversible, allowing for the potential development of more targeted therapies in the future.
Biochemical and Physiological Effects:
In addition to its effects on MMPs, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer and other diseases. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in a variety of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its specificity for MMPs. This makes it a useful tool for studying the role of MMPs in disease states and for developing more targeted therapies. However, one of the limitations of this compound is its relatively low potency compared to other MMP inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of MMPs in a variety of disease states, including cancer, inflammation, and fibrosis. Finally, the potential therapeutic applications of this compound in these and other disease states should continue to be explored.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and fibrosis. It has been shown to inhibit matrix metalloproteinases (MMPs), a family of enzymes that play a key role in the degradation of extracellular matrix proteins. MMPs are involved in a number of physiological processes, including tissue remodeling, wound healing, and immune response.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-16-5-4-14(26(21,22)19-6-9-24-10-7-19)11-15(16)17(20)18-12-13-3-2-8-25-13/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCXTJDYUURBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-phenyl-5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655672.png)
![N-(2-methylphenyl)-2-[4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetamide](/img/structure/B4655677.png)

![6,8-dibromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4655690.png)
![N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4655695.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4655696.png)
![4-methyl-2-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4655707.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B4655721.png)
![3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4655723.png)
![5-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4655730.png)

![1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4655737.png)
![3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4655738.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4655742.png)